2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of triazolopyrimidine, which is a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while 1,2,4-triazoles are a type of azole with three nitrogen atoms in the five-membered ring .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by a fused ring system containing two nitrogen atoms from the triazole ring and two nitrogen atoms from the pyrimidine ring . The presence of multiple nitrogen atoms can allow for various interactions and reactivity.Chemical Reactions Analysis
Triazolopyrimidines, like other azole derivatives, can participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo reactions at the nitrogen atoms or at any substituents on the rings .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific triazolopyrimidine would depend on its exact structure, including any substituents on the rings. In general, these compounds are likely to be solid at room temperature and may exhibit fluorescence .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Derivatives : The compound "2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" and its derivatives are synthesized through complex organic reactions. These reactions involve various starting materials and reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety, as well as thiazoles and 1,3,4-thiadiazoles (Abdelriheem et al., 2017). Additionally, new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives have been explored, adding to the chemical diversity of these compounds (Hassneen & Abdallah, 2003).
Biochemical and Biological Applications
Antimicrobial Properties : The compound and its related derivatives have been studied for their antimicrobial properties. A study synthesized a derivative of the compound containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized its structure and antibacterial activity. The study demonstrated significant antibacterial activity against Gram-positive and Gram-negative strains, indicating the potential of these compounds in antimicrobial treatments (Lahmidi et al., 2019).
Antituberculous Activity : Structural analogs of the compound, specifically ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown promise as antituberculous agents. These compounds have been synthesized and evaluated for tuberculostatic activity, with structure-activity relations analyzed to improve their efficacy (Titova et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-(4-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6OS/c1-16-9-11-18(12-10-16)23-22(24(34)30-20-7-5-13-28-14-20)17(2)29-25-31-26(32-33(23)25)35-15-19-6-3-4-8-21(19)27/h3-14,23H,15H2,1-2H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNXVQIZZOOHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4Cl)C)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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